(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine
Overview
Description
(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine is a chemical compound with the molecular formula C8H7F2NO2 It is characterized by the presence of a dioxole ring substituted with two fluorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine typically involves the reaction of 2,2-difluorobenzo[D][1,3]dioxole with appropriate amine precursors under controlled conditions. One common method includes the use of reductive amination, where the dioxole compound is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanol
- (2,2-Difluorobenzo[D][1,3]dioxol-5-YL)boronic acid
- Methyl 2,2-difluorobenzo[D][1,3]dioxole-5-carboxylate
- 2,2-Difluorobenzo[D][1,3]dioxole-5-carboxylic acid
Uniqueness
(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine is unique due to its specific substitution pattern and the presence of both fluorine atoms and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHZBJCHTHXDDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616661 | |
Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135132-35-3 | |
Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2-difluoro-1,3-dioxaindan-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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